molecular formula C25H25NS B12778883 11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin CAS No. 84964-35-2

11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin

Cat. No.: B12778883
CAS No.: 84964-35-2
M. Wt: 371.5 g/mol
InChI Key: YTQFKOJNPHDIOE-UHFFFAOYSA-N
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Description

11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin is an organic compound with the molecular formula C25H25NS. It is a solid at room temperature, typically appearing as colorless or slightly yellow crystals. This compound is soluble in organic solvents but has low solubility in water. It is known for its strong aromatic odor and is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .

Preparation Methods

The synthesis of 11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin can be achieved through various routes. One common method involves the reaction of benzothiepin derivatives with amines. For instance, the reaction of 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin with piperidine yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include piperidine, potassium phthalimide, and various amines. Major products formed from these reactions include normal substitution products and isomeric derivatives .

Scientific Research Applications

11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its neurotropic effects are likely due to its interaction with neurotransmitter receptors in the central nervous system, leading to spasmolytic and central depressant effects .

Comparison with Similar Compounds

11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

84964-35-2

Molecular Formula

C25H25NS

Molecular Weight

371.5 g/mol

IUPAC Name

1-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)piperidine

InChI

InChI=1S/C25H25NS/c1-3-12-21(13-4-1)25(26-17-9-2-10-18-26)22-14-6-5-11-20(22)19-27-24-16-8-7-15-23(24)25/h1,3-8,11-16H,2,9-10,17-19H2

InChI Key

YTQFKOJNPHDIOE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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